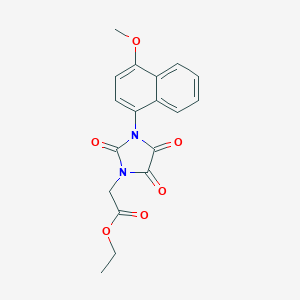
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester, also known as MT-3995, is a chemical compound that belongs to the class of imidazolidine-2,4,5-triones. It has been the focus of scientific research due to its potential application in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester exerts its effects through various mechanisms of action. In the brain, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to various diseases, including cancer and cardiovascular disease.
Biochemische Und Physiologische Effekte
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have a positive effect on plant growth and yield. It has been shown to increase the activity of various enzymes involved in plant growth and development, including peroxidase, catalase, and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation.
However, there are also limitations to using 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester in lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester. In medicine, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential side effects. In agriculture, further studies are needed to determine its optimal dosage and application methods for various crops. In industry, further studies are needed to determine its potential use as a catalyst in various chemical reactions and to optimize its catalytic activity.
Conclusion
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester is a chemical compound that has been the focus of scientific research due to its potential application in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicine, agriculture, and industry. It exerts its effects through various mechanisms of action, including inhibition of acetylcholinesterase and antioxidant properties. It has several advantages for lab experiments, but also has limitations. Further research is needed to determine its potential use and optimize its properties in various fields.
Synthesemethoden
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with ethyl acetoacetate to form 4-methoxy-1-(ethoxycarbonyl)-2-naphthalenol. The resulting compound is then reacted with hydrazine hydrate to form 2-(4-methoxy-1-naphthyl) hydrazinecarboxylic acid, which is further reacted with triphosgene to form 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester.
Wissenschaftliche Forschungsanwendungen
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been the focus of scientific research due to its potential application in various fields. In medicine, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
In agriculture, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and maize.
In industry, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and imidazoles.
Eigenschaften
CAS-Nummer |
101564-81-2 |
|---|---|
Produktname |
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester |
Molekularformel |
C18H16N2O6 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
ethyl 2-[3-(4-methoxynaphthalen-1-yl)-2,4,5-trioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
QLYJIGRAKDGNNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Andere CAS-Nummern |
101564-81-2 |
Synonyme |
1-(Carboethoxymethyl)-3-(4-methoxy-1-naphthyl)-parabanic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
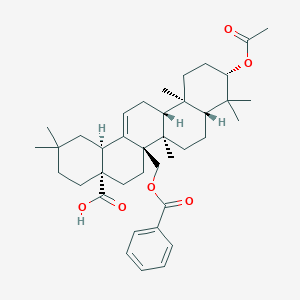
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
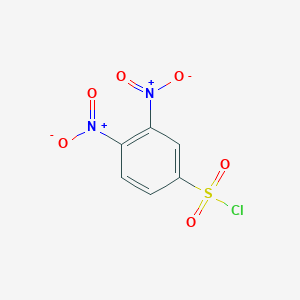
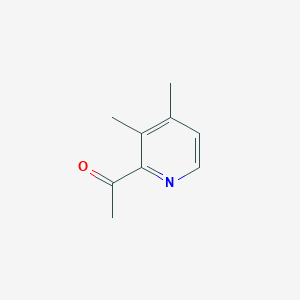
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
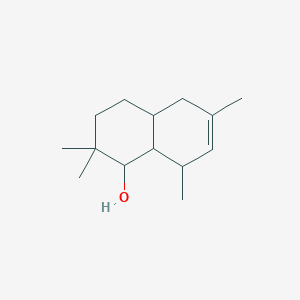



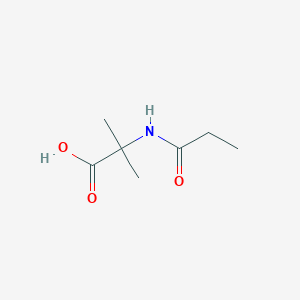

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
